Aureonuclemycin

Beschreibung

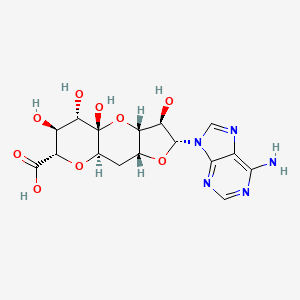

Aureonuclemycin (ANM) is a nucleoside antibiotic complex produced by Streptomyces aureus strain SPRI-371. It comprises two primary variants: this compound A (C₁₆H₁₉N₅O₉) and this compound B (C₁₀H₁₃N₅O₃). ANM A is structurally analogous to adenosine-based herbicides, while ANM B contains a 5’-deoxyadenosine moiety, conferring distinct antibacterial properties .

Eigenschaften

Molekularformel |

C16H19N5O9 |

|---|---|

Molekulargewicht |

425.35 g/mol |

IUPAC-Name |

(1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylic acid |

InChI |

InChI=1S/C16H19N5O9/c17-12-6-13(19-2-18-12)21(3-20-6)14-8(23)9-4(28-14)1-5-16(27,30-9)11(24)7(22)10(29-5)15(25)26/h2-5,7-11,14,22-24,27H,1H2,(H,25,26)(H2,17,18,19)/t4-,5-,7-,8-,9+,10+,11+,14-,16-/m1/s1 |

InChI-Schlüssel |

OJKCJHCMNLAGNV-LSXCWCRBSA-N |

Isomerische SMILES |

C1[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@]5([C@@H]1O[C@@H]([C@H]([C@@H]5O)O)C(=O)O)O |

Kanonische SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5(C1OC(C(C5O)O)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aureonuclemycin is primarily produced through the fermentation of Streptomyces aureus. The industrial fermentation process involves optimizing conditions such as rotation speed, pressure, inoculum age, and dissolved oxygen levels. For instance, a 20 m³ fermentation tank with a rotation speed of 170 rpm, a pressure of 0.05 MPa, and an inoculum age of 36-40 hours is used. The dissolved oxygen level is maintained at 1-30% within 40-80 hours and at >60% in the later period, resulting in a yield of over 3700 mg/L .

Analyse Chemischer Reaktionen

Aureonuclemycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfuric acid for pH adjustment and ethanol for resolution. The major products formed from these reactions are the two forms of this compound with different molecular formulas .

Wissenschaftliche Forschungsanwendungen

Aureonuclemycin has a wide range of scientific research applications. It has shown significant antibacterial activity against various pathogens, including Xanthomonas oryzae and Xanthomonas citri. In vivo experiments have demonstrated its protective and therapeutic activity against diseases in rice and citrus plants. Additionally, its lower dosage and production cost compared to commercial drugs make it a promising candidate for agricultural applications .

Wirkmechanismus

The mechanism of action of aureonuclemycin involves its interaction with bacterial cells, leading to the inhibition of essential cellular processes. The molecular targets and pathways involved in its antibacterial activity are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein production .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of ANM with Herbicidins

| Parameter | Aureonuclemycin (ANM) | Herbicidins (e.g., Herbicidin F) |

|---|---|---|

| Core Structure | Adenosine derivative | Tricyclic diterpene core |

| Tailoring Modifications | Lacks hydroxylation on acyl groups | Tiglyl moiety hydroxylation via P450 |

| Biosynthetic Genes | Homologous to her/hbc clusters | Includes hbcI/her11 (P450 oxidase) |

| Structural Diversity | Limited to A/B variants | High (propionyl, isobutyryl analogues) |

| Primary Activity | Antibacterial | Herbicidal and antibacterial |

| Production Yield | High (~3,900 mg/L) | Low (optimization challenges) |

| Applications | Agricultural bactericide | Herbicide development |

Table 2: Efficacy Comparison of ANM and Commercial Bactericides

| Compound | Target Disease | Effective Dose (mg/L) | Efficacy (%) | Key Advantage/Limitation |

|---|---|---|---|---|

| ANM A | Rice bacterial leaf blight | 188 | 40 (10 days) | Superior early prevention vs. bismerthiazol |

| Bismerthiazol | Rice bacterial leaf blight | 200 (20% formulation) | 20 (10 days) | Lower cost but resistance reported |

| ANM A | Citrus canker | 187.5 | 85 | Outperforms copper compounds in field |

| Copper-based agents | Citrus canker | 200 | 70 | Environmental toxicity concerns |

Key Comparative Insights

Structural Flexibility vs. Specificity :

- Herbicidins exhibit broader structural diversity due to substrate-flexible acyltransferases (e.g., HbcH), enabling diverse analogues . ANM’s simpler pathway restricts variability but enhances production reproducibility .

Mechanistic Differences: ANM A’s adenosine-like structure disrupts bacterial nucleotide metabolism, while herbicidins target plant-specific pathways (e.g., photosynthesis) .

Agricultural Utility :

- ANM’s high yield and potency against Xanthomonas make it a promising bactericide, though phytotoxicity necessitates careful application timing . In contrast, herbicidins remain niche due to herbicidal dominance and lower microbial yields .

Resistance Management: ANM’s novel mechanism offers an alternative to copper and bismerthiazol, which face widespread resistance in Xanthomonas populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.